Grosvenorine

Description

from the fruits of Siraitia grosvenorii; structure in first source

Properties

IUPAC Name |

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGWIVHOGEVSP-NWQOLJAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Grosvenorine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Grosvenorine, a major flavonoid glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of Grosvenorine. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further investigation and exploitation of Grosvenorine's pharmacological potential.

Chemical Structure and Properties

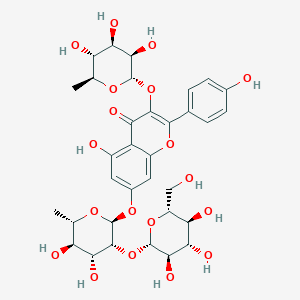

Grosvenorine is a flavonoid glycoside with a complex chemical structure.[1] It is characterized by a kaempferol backbone linked to sugar moieties.[2]

Table 1: Chemical Identifiers and Properties of Grosvenorine

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₁₉ | [2][3] |

| Molecular Weight | 740.7 g/mol | [2][3] |

| IUPAC Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | [3] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][4] |

Biological Activities and Quantitative Data

Grosvenorine exhibits a range of biological activities, most notably antibacterial and antioxidant effects.[3][4] The metabolites of Grosvenorine have been shown to possess even more potent activities.[4]

Antibacterial Activity

Grosvenorine has demonstrated inhibitory activity against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) values for Grosvenorine and its metabolites against these bacteria are reported to be less than 70 mg/mL.[2]

Table 2: Antibacterial Activity of Grosvenorine

| Bacterial Strain | MIC (μg/mL) | Reference |

| Gram-positive bacteria (general) | < 70,000 | [2] |

| Enterococcus faecalis | 62.5 | |

| Pseudomonas aeruginosa | 62.5 | |

| Staphylococcus epidermidis | 125 | |

| Staphylococcus aureus | 125 | |

| Escherichia coli | 500 |

Antioxidant Activity

The antioxidant properties of Grosvenorine have been evaluated through various in vitro assays. While specific IC50 values for pure Grosvenorine are not widely reported, studies on extracts of Siraitia grosvenorii, where Grosvenorine is a major component, demonstrate significant radical scavenging activity.

Table 3: Antioxidant Activity of Siraitia grosvenorii Mogroside Extract (MGE)

| Assay | IC50 (μg/mL) | Positive Control | Positive Control IC50 (μg/mL) | Reference |

| DPPH radical scavenging | 1118.1 | Ascorbic acid | 9.6 | [3] |

| ABTS radical scavenging | 1473.2 | Trolox | 47.9 | [3] |

| Peroxyl radical scavenging (ORAC) | 851.8 μmol TE/g | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Grosvenorine.

Isolation and Purification of Grosvenorine from Siraitia grosvenorii**

This protocol describes a general method for the extraction and purification of flavonoids, including Grosvenorine, from the plant material.

Caption: Workflow for MIC Determination.

-

Preparation of Grosvenorine Solution: A stock solution of Grosvenorine is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) for bacteria.

-

Serial Dilution: Two-fold serial dilutions of the Grosvenorine solution are prepared in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Grosvenorine at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of Grosvenorine using the DPPH radical scavenging assay.

-

Preparation of Solutions: A stock solution of Grosvenorine of varying concentrations is prepared. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

-

Reaction Mixture: The Grosvenorine solution is mixed with the DPPH solution in a microplate or cuvette.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways

Grosvenorine is implicated in the modulation of several key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds from Siraitia grosvenorii are partly attributed to the inhibition of the NF-κB signaling pathway. T[5]his pathway is a central regulator of the inflammatory response.

Grosvenorine's Putative Role in NF-κB Pathway Inhibition

Caption: Putative NF-κB Pathway Inhibition by Grosvenorine.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes. Grosvenorine is thought to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

Modulation of the p53/Bcl-2 Apoptotic Pathway

In the context of indomethacin-induced gastropathy, Grosvenorine has been shown to modulate the p53/Bcl-2 apoptotic pathway, suggesting a gastroprotective effect.

Grosvenorine's Modulation of the p53/Bcl-2 Pathway

Caption: p53/Bcl-2 Pathway Modulation by Grosvenorine.

Cellular stress can lead to the activation of the tumor suppressor protein p53, which can induce apoptosis. p53 can also inhibit the anti-apoptotic protein Bcl-2. Grosvenorine has been observed to down-regulate the expression of p53 while up-regulating the expression of Bcl-2. This dual action shifts the balance away from apoptosis, thereby protecting cells from damage.

Conclusion

Grosvenorine is a promising natural compound with multifaceted biological activities. Its demonstrated antibacterial and antioxidant properties, coupled with its ability to modulate key signaling pathways involved in inflammation and apoptosis, highlight its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of Grosvenorine's chemical and biological characteristics, offering valuable insights for future research and drug discovery endeavors. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.

References

- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Grosvenorine in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosvenorine, a principal flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), has garnered scientific interest for its potential pharmacological activities. While the biosynthesis of the fruit's intensely sweet mogrosides has been extensively studied, the pathway leading to Grosvenorine remains less defined. This technical guide synthesizes the current understanding of Grosvenorine's biosynthesis, detailing the well-established pathway to its kaempferol aglycone and proposing a putative enzymatic cascade for its subsequent glycosylation. This document provides quantitative data on flavonoid content, detailed experimental protocols, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet triterpenoid glycosides, known as mogrosides. Beyond these sweeteners, the fruit also contains a variety of other bioactive compounds, including a significant concentration of flavonoids.[1] Among these, Grosvenorine stands out as a major flavonoid constituent.[2] Grosvenorine is a complex flavonoid glycoside, structurally identified as kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside.[3] Flavonoids from S. grosvenorii have demonstrated anti-inflammatory and hepatoprotective effects, making their biosynthetic pathways a subject of significant interest for potential therapeutic applications.[3]

This guide provides an in-depth overview of the likely biosynthetic pathway of Grosvenorine, based on the established general flavonoid biosynthesis pathway in plants and the known structure of the final molecule.

Biosynthesis of the Kaempferol Aglycone

The biosynthesis of Grosvenorine begins with the formation of its aglycone backbone, kaempferol. This process is a well-characterized branch of the phenylpropanoid pathway.[4] The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the flavonol kaempferol.

The key enzymes involved in this pathway are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol.[5]

Putative Glycosylation of Kaempferol to Grosvenorine

Once the kaempferol aglycone is synthesized, it undergoes a series of glycosylation steps to yield Grosvenorine. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor (e.g., UDP-rhamnose, UDP-xylose) to the kaempferol backbone. While specific UGTs for flavonoid biosynthesis in S. grosvenorii have not yet been definitively identified, the structure of Grosvenorine allows for the postulation of a logical sequence of glycosylation events.

The proposed steps are:

-

Rhamnosylation at the 3-O position: A UGT transfers a rhamnose sugar to the hydroxyl group at the 3-position of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin).

-

Rhamnosylation at the 7-O position: Another UGT attaches a rhamnose sugar to the 7-hydroxyl group of kaempferol 3-O-rhamnoside.

-

Xylosylation at the 7-O-rhamnose: A final UGT adds a xylose molecule to the 2-hydroxyl group of the rhamnose at the 7-O position.

It is important to note that the order of these glycosylation steps is hypothetical and requires experimental validation. The UGTs involved in mogroside biosynthesis in S. grosvenorii, such as UGT94-289-3, have been identified, but their substrate specificity towards flavonoids is unknown.[6][7]

Quantitative Data

Specific quantitative data for the enzymatic steps in the Grosvenorine biosynthesis pathway are not yet available in the literature. However, studies on the extraction of total flavonoids from S. grosvenorii provide an indication of their abundance. The yield of flavonoids is influenced by the extraction method and conditions.

| Extraction Method | Solvent | Key Parameters | Flavonoid Yield (%) | Reference |

| Microwave-assisted | 50% Ethanol | 650 W, 25 min, 1:35 g/mL | 1.72 | [8] |

| Ultrasonic-assisted | Not specified | 50.65 °C, 29.2 min, 1:34.75 g/mL | 2.25 | [8] |

| Ultrasonic-assisted | Not specified | 80% ethanol, 104 min, 1:38 g/mL | Not specified, but higher than other methods | [8] |

| Microwave-assisted | 60% Ethanol | 350 W, 20 min, 1:30 g/mL | 7.6 (from flowers) | [4] |

Experimental Protocols

The elucidation of the Grosvenorine biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. Below are detailed protocols for the extraction and quantification of flavonoids from S. grosvenorii and a general protocol for a UGT enzyme assay.

Protocol for Flavonoid Extraction and Quantification

This protocol is adapted from methods described for the extraction of flavonoids from S. grosvenorii.[4][8]

-

Sample Preparation:

-

Dry the fruit of S. grosvenorii at 60°C until a constant weight is achieved.

-

Grind the dried fruit into a fine powder and pass it through a 60-mesh sieve.

-

-

Ultrasonic-Assisted Extraction:

-

Weigh 1 g of the powdered sample and place it in a conical flask.

-

Add 38 mL of 80% ethanol (1:38 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath at 50°C.

-

Perform sonication for 100 minutes.

-

After extraction, centrifuge the mixture at 5000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Quantification by HPLC:

-

Filter the supernatant through a 0.45 µm membrane filter.

-

Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% phosphoric acid).

-

Monitor the absorbance at a wavelength specific for flavonoids (e.g., 280 nm or 350 nm).

-

Quantify the amount of Grosvenorine by comparing the peak area to a standard curve prepared with purified Grosvenorine.

-

General Protocol for UGT Enzyme Assay

This protocol provides a general framework for assaying the activity of a putative flavonoid glycosyltransferase. It would need to be optimized for the specific enzyme and substrates.

-

Enzyme Preparation:

-

Clone the candidate UGT gene from S. grosvenorii cDNA.

-

Express the recombinant protein in a suitable host system (e.g., E. coli, yeast).

-

Purify the recombinant UGT using affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride

-

The acceptor substrate (e.g., kaempferol, kaempferol 3-O-rhamnoside) dissolved in DMSO.

-

The activated sugar donor (e.g., UDP-rhamnose, UDP-xylose).

-

The purified recombinant UGT enzyme.

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product.

-

Identify the product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.

-

Quantify the product formation to determine the enzyme's kinetic parameters (Km and Vmax).

-

Conclusion and Future Directions

The biosynthesis of Grosvenorine in Siraitia grosvenorii is a multi-step process that begins with the well-established flavonoid pathway to produce the kaempferol aglycone. The subsequent glycosylation steps, while logically inferable from the structure of Grosvenorine, are yet to be fully elucidated. The specific UDP-glycosyltransferases responsible for the attachment of rhamnose and xylose residues to the kaempferol backbone remain to be identified and characterized.

Future research should focus on:

-

Identification and characterization of flavonoid-specific UGTs in S. grosvenorii through transcriptomic analysis and functional genomics.

-

In vitro and in vivo functional analysis of candidate UGTs to confirm their role in Grosvenorine biosynthesis.

-

Quantitative analysis of the intermediates and enzymes in the pathway to understand the metabolic flux and regulatory control points.

A complete understanding of the Grosvenorine biosynthetic pathway will not only advance our knowledge of flavonoid metabolism in this unique medicinal plant but also open up possibilities for the metabolic engineering of Grosvenorine production in microbial or plant-based systems for pharmaceutical and nutraceutical applications.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. Systematic identification of flavonols, flavonol glycosides, triterpene and siraitic acid glycosides from Siraitia grosvenorii using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry combined with a screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Grosvenorine: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for isolation and analysis, and known biological activities of Grosvenorine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

Grosvenorine is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is recognized for its potential antioxidant and antibacterial properties.[2][3] The fundamental physicochemical characteristics of Grosvenorine are summarized in the tables below.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [4] |

| Molecular Formula | C₃₃H₄₀O₁₉ | [5] |

| Molecular Weight | 740.66 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [5] |

| Chemical Class | Flavonoid | [6] |

| Predicted pKa | 5.79 ± 0.40 | [5] |

| Predicted Boiling Point | 1067.8 ± 65.0 °C | [5] |

Solubility

| Solvent | Solubility | Source |

| Water | Low | [3] |

| DMSO | Soluble | [5] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

Spectroscopic Data

The structural elucidation of Grosvenorine has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry has been employed to determine the accurate mass and fragmentation pattern of Grosvenorine.

| Parameter | Value | Source |

| Ionization Mode | Negative | [4] |

| Precursor Ion [M-H]⁻ | m/z 739.2099609375 | [4] |

| Major MS/MS Fragments | m/z 285.04046630859375, 283.0248107910156, 255.02984619140625, 227.03469848632812, 284.0324401855469 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The extraction and purification of Grosvenorine from Siraitia grosvenorii fruit involves several stages, from initial extraction to final chromatographic purification.

Extraction of Grosvenorine from Siraitia grosvenorii

Several methods have been optimized for the extraction of flavonoids, including Grosvenorine, from the plant material.[9][10]

3.1.1. Solvent Reflux Extraction

-

Plant Material : Dried and powdered fruit of Siraitia grosvenorii.

-

Solvent : 88% Ethanol.[10]

-

Solid-to-Liquid Ratio : 1:27 (g/mL).[10]

-

Extraction Temperature : 80 °C.[10]

-

Extraction Time : 118 minutes.[10]

-

Procedure : The powdered plant material is mixed with the solvent and heated under reflux for the specified time. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

3.1.2. Ultrasonic-Assisted Extraction

-

Plant Material : Dried and powdered fruit of Siraitia grosvenorii.

-

Solvent : Aqueous ethanol.

-

Solid-to-Liquid Ratio : 1:34.75 (g/mL).[10]

-

Ultrasonic Temperature : 50.65 °C.[10]

-

Ultrasonic Time : 29.2 minutes.[10]

-

Procedure : The plant material is suspended in the solvent and subjected to ultrasonic irradiation under the specified conditions. The resulting mixture is filtered, and the filtrate is concentrated to obtain the crude extract.

Purification of Grosvenorine

The crude extract containing Grosvenorine is further purified using chromatographic techniques.

3.2.1. Column Chromatography

-

Stationary Phase : Sephadex LH-20.[5]

-

Mobile Phase : Alcohol (e.g., Methanol or Ethanol).[5]

-

Procedure : The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the Sephadex LH-20 column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing Grosvenorine, as monitored by thin-layer chromatography (TLC) or analytical HPLC, are pooled and concentrated.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : C18 reverse-phase column (e.g., 250 mm × 10.0 mm, 5 µm).

-

Mobile Phase : A gradient of methanol and water containing 0.1% acetic acid is typically used.

-

Detection : UV detection at a wavelength around 276 nm.

-

Procedure : The partially purified fraction from column chromatography is dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The peak corresponding to Grosvenorine is collected, and the solvent is removed to yield the purified compound.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Gastrointestinal Tract Metabolism and Pharmacological Activities of Grosvenorine, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Grosvenorine CAS#: 156980-60-8 [amp.chemicalbook.com]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

Grosvenorine: A Technical Guide to Its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosvenorine, a prominent flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has a rich history of use in traditional medicine for treating respiratory ailments and inflammation. This technical guide provides a comprehensive overview of the current scientific understanding of grosvenorine, focusing on its pharmacological properties, underlying mechanisms of action, and the experimental methodologies used for its investigation. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and therapeutic application.

Introduction

Siraitia grosvenorii, a perennial vine native to Southern China, has been used for centuries in traditional Chinese medicine.[1] Its fruit, commonly known as Luo Han Guo, is recognized for its intense sweetness, attributed to a group of triterpene glycosides called mogrosides. Beyond its use as a natural sweetener, the fruit is traditionally prescribed for treating cough, sore throat, and constipation.[2][3] One of the key bioactive flavonoid glycosides present in S. grosvenorii is grosvenorine.[2] Flavonoids, as a class of plant secondary metabolites, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the scientific evidence supporting the therapeutic potential of grosvenorine.

Chemical and Physical Properties

-

Chemical Name: 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

-

Molecular Formula: C₃₃H₄₀O₁₉

-

Molecular Weight: 740.66 g/mol

-

Appearance: Typically a yellow powder.

-

Solubility: Soluble in methanol, ethanol, and DMSO.

Pharmacological Activities

Grosvenorine exhibits a range of biological activities that substantiate its use in traditional medicine. The primary pharmacological effects documented in scientific literature are its antibacterial and antioxidant properties. It is noteworthy that the metabolites of grosvenorine, produced by the action of human intestinal flora, may exhibit even more potent biological activities.[4]

Antibacterial Activity

Grosvenorine has demonstrated inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 125 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [5] |

| Enterococcus faecalis | 62.5 | [5] |

| Pseudomonas aeruginosa | 62.5 | [5] |

| Escherichia coli | 500 | [5] |

Antioxidant Activity

| Assay | IC50 (μg/mL) | Positive Control | Positive Control IC50 (μg/mL) | Reference |

| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [6] |

| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [6] |

Anti-inflammatory Activity

A flavonoid glycoside compound isolated from Siraitia grosvenorii (SGPF), which is structurally related to grosvenorine, has been shown to possess significant anti-inflammatory properties. This compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7] This suggests a potential mechanism for the traditional use of Luo Han Guo in treating inflammatory conditions.

Mechanisms of Action

Anti-inflammatory Signaling Pathway

Research on a flavonoid glycoside from S. grosvenorii (SGPF) indicates that its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MyD88 signaling pathway.[7] In inflammatory conditions induced by LPS, SGPF was shown to significantly inhibit the expression of TLR4 and the subsequent activation of the MyD88-dependent pathway. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] While this study was not conducted on grosvenorine specifically, it provides a strong hypothetical framework for its anti-inflammatory mechanism.

Antioxidant Signaling Pathway

While direct evidence for grosvenorine's effect on specific antioxidant signaling pathways is limited, flavonoids are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant systems. A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that grosvenorine, like other flavonoids, could activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

Experimental Protocols

Extraction and Isolation of Grosvenorine

A general procedure for the extraction and isolation of flavonoids from Siraitia grosvenorii can be adapted for obtaining grosvenorine.

Workflow for Extraction and Isolation

References

- 1. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Gastrointestinal Tract Metabolism and Pharmacological Activities of Grosvenorine, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data Interpretation of Grosvenorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data interpretation for Grosvenorine, a major flavonoid compound isolated from the fruits of Siraitia grosvenorii.[1] This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and bioactivity of this natural product. Grosvenorine has garnered attention for its potential antibacterial and antioxidant properties.[2]

Chemical Structure and Properties

Grosvenorine is a flavonoid glycoside with the molecular formula C33H40O19 and a molecular weight of 740.68 g/mol . Its IUPAC name is 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one. The structure consists of a kaempferol aglycone linked to three sugar moieties.

Table 1: Chemical and Physical Properties of Grosvenorine

| Property | Value | Source |

| Molecular Formula | C33H40O19 | PubChem |

| Molecular Weight | 740.68 g/mol | PubChem |

| IUPAC Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | PubChem |

| CAS Number | 156980-60-8 | ChemicalBook |

| Appearance | Yellow powder | N/A |

| Solubility | Soluble in DMSO, methanol, ethanol | N/A |

Spectral Data Interpretation

The structural elucidation of Grosvenorine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex glycoside like Grosvenorine, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectrum: The ¹H NMR spectrum of Grosvenorine is expected to show characteristic signals for the aromatic protons of the kaempferol core, as well as signals for the sugar moieties. The anomeric protons of the sugar units are typically found in the downfield region (around δ 4.5-5.5 ppm) and their coupling constants provide information about the stereochemistry of the glycosidic linkages.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 33 carbon atoms in Grosvenorine. The chemical shifts of the carbons in the aglycone and sugar portions are well-established and can be used for structural assignment.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Grosvenorine

| Structural Unit | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Kaempferol A-Ring | H-6 | 6.2 - 6.5 | 98 - 100 |

| H-8 | 6.4 - 6.8 | 93 - 95 | |

| Kaempferol B-Ring | H-2', H-6' | 7.8 - 8.1 | 130 - 132 |

| H-3', H-5' | 6.8 - 7.0 | 115 - 117 | |

| Kaempferol C-Ring | H-3 | - | 133 - 135 |

| Sugar Moieties | Anomeric Protons | 4.5 - 5.5 | 98 - 105 |

| Other Sugar Protons | 3.2 - 4.5 | 60 - 80 | |

| Methyl (Rhamnose) | ~1.2 | ~18 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Grosvenorine, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can help to identify the sugar units and their sequence.

Table 3: Mass Spectrometry Data for Grosvenorine

| Ion | m/z (calculated) | m/z (observed) | Technique |

| [M+H]⁺ | 741.2243 | Data not available | ESI-MS |

| [M+Na]⁺ | 763.2062 | Data not available | ESI-MS |

Experimental Protocols

Isolation and Purification of Grosvenorine

A general procedure for the isolation of flavonoid glycosides from plant material is as follows:

-

Extraction: Dried and powdered fruits of Siraitia grosvenorii are extracted with a polar solvent such as methanol or ethanol at room temperature.[1]

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[2]

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified Grosvenorine are dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.

Bioactivity and Signaling Pathways

Grosvenorine has been reported to exhibit antioxidant and antibacterial activities.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. While the specific signaling pathways for Grosvenorine's antioxidant activity are not fully elucidated, flavonoids are known to modulate cellular antioxidant defense mechanisms. One such pathway is the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular protection against oxidative stress.

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Antibacterial Activity

The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell membrane integrity. While a specific signaling pathway for Grosvenorine has not been detailed, a general workflow for assessing antibacterial activity is presented below.

Caption: Workflow for Antibacterial Activity Testing.

Conclusion

This technical guide provides a foundational understanding of the spectral data interpretation for Grosvenorine. While complete, publicly available spectral datasets are limited, the information presented here, based on the analysis of similar flavonoid glycosides, offers a strong starting point for researchers. Further investigation is warranted to fully elucidate the complete spectral assignments and to explore the detailed mechanisms of its biological activities.

References

The Flavonoid Profile of Monk Fruit (Siraitia grosvenorii): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Flavonoid Profile of Monk Fruit for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the flavonoid composition of monk fruit (Siraitia grosvenorii), a plant of significant interest for its natural, non-caloric sweeteners and traditional medicinal uses. Beyond its well-known mogrosides, monk fruit possesses a rich and diverse profile of flavonoids that contribute to its bioactivity. This document outlines the identified flavonoids, their quantitative distribution within the plant, detailed experimental protocols for their analysis, and insights into the signaling pathways they modulate.

Flavonoid Composition and Distribution

Monk fruit contains a variety of flavonoids, primarily belonging to the flavone and flavonol classes, with kaempferol and quercetin as common aglycones.[1] These compounds are distributed throughout the plant, including the fruit, leaves, and flowers. While the fruit is the primary source of the sweet-tasting mogrosides, the leaves and flowers have been found to be particularly rich in flavonoids.[1] The peel of the fruit also contains a higher concentration of flavonoids compared to the pulp.[1]

Quantitative Flavonoid Data

The following tables summarize the available quantitative data on the flavonoid content in different parts of Siraitia grosvenorii. It is important to note that flavonoid content can vary based on factors such as plant cultivar, maturity, and processing methods.

Table 1: Total Flavonoid Content in Siraitia grosvenorii

| Plant Part | Extraction Solvent | Total Flavonoid Content | Reference |

| Fruit (Fresh) | - | 5 - 10 mg (total flavones) | N/A |

| Fruit Extract | Distilled Water | 25.229 ± 0.904 µg QE/mg solid crude | [2] |

Table 2: Quantification of Individual Flavonoids in Siraitia grosvenorii Leaf Extract

| Flavonoid | Yield from 270 mg Crude Extract | Purity | Reference |

| Kaempferitrin A (a new kaempferol O-glycoside derivative) | 2.1 mg | 90% | [3] |

| Grosvenorine | 3.4 mg | 93% | [3] |

| Kaempferitrin | 14.4 mg | 99% | [3] |

| Afzelin | 4.0 mg | 98% | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of flavonoids from Siraitia grosvenorii.

Flavonoid Extraction from Plant Material

The following protocol is a general procedure for the extraction of flavonoids from monk fruit plant material (leaves, flowers, or fruit).

Materials:

-

Dried and powdered monk fruit material

-

70% Ethanol

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

-

0.45 µm syringe filter

Procedure:

-

Weigh 10 g of dried, powdered monk fruit material.

-

Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 g/mL).

-

Perform ultrasonic-assisted extraction at a power of 208 W for 43 minutes.

-

After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.

-

Collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator at 50°C under reduced pressure to obtain the crude flavonoid extract.

-

For analytical purposes, redissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before HPLC or UPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol outlines a typical HPLC method for the separation and quantification of flavonoids in monk fruit extracts.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Flavonoid standards (e.g., kaempferol, quercetin, rutin)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-40 min: 30-50% B

-

40-45 min: 50-10% B

-

45-50 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 365 nm

Quantification:

-

Prepare standard solutions of known concentrations for each flavonoid to be quantified.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of each flavonoid in the monk fruit extract by comparing its peak area to the calibration curve.

Signaling Pathways and Bioactivity

Flavonoids from Siraitia grosvenorii have demonstrated significant anti-inflammatory and antioxidant activities.[1][2] Recent studies have elucidated the molecular mechanisms underlying these effects, highlighting the modulation of key signaling pathways.

Anti-Inflammatory Pathway: TLR4/NF-κB/MyD88

A flavonoid glycoside isolated from Siraitia grosvenorii, kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF), has been shown to exert anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[4] In inflammatory conditions, lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. SGPF has been shown to inhibit this pathway, thereby reducing the inflammatory response.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. Systematic characterization of flavonoids from Siraitia grosvenorii leaf extract using an integrated strategy of high-speed counter-current chromatography combined with ultra high performance liquid chromatography and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]

An In-Depth Technical Guide to the Identification and Structure of Grosvenorine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosvenorine, a principal flavonoid glycoside found in the fruits of Siraitia grosvenorii, has garnered significant interest for its potential health benefits. However, its therapeutic efficacy is largely influenced by its metabolic fate within the human body. This technical guide provides a comprehensive overview of the identification, structural elucidation, and metabolic pathways of grosvenorine metabolites. The information presented herein is intended to support further research and development in the fields of pharmacology and drug discovery.

Metabolic Transformation of Grosvenorine

The primary metabolic transformation of grosvenorine occurs in the gastrointestinal tract, mediated by the enzymatic activity of the human intestinal flora.[1] The metabolism involves a stepwise deglycosylation, where the sugar moieties attached to the kaempferol backbone are sequentially cleaved. This biotransformation is crucial as the resulting metabolites have been reported to exhibit more potent biological activities, including enhanced antibacterial and antioxidant effects, compared to the parent compound.[1]

The key enzymes produced by gut microbiota responsible for this deglycosylation are α-rhamnosidase and β-glucosidase.[1] These enzymes hydrolyze the glycosidic bonds, leading to the formation of several key metabolites.

Identification and Structure of Grosvenorine Metabolites

Four primary metabolites of grosvenorine have been isolated and identified through advanced analytical techniques, primarily semi-preparative High-Performance Liquid Chromatography (HPLC) for isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]

The identified metabolites are:

-

Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside)

-

Afzelin (Kaempferol-3-O-α-L-rhamnoside)

-

α-Rhamnoisorobin (Kaempferol-7-O-α-L-rhamnoside)

-

Kaempferol (3,5,7,4'-Tetrahydroxyflavone)

The structures of these compounds are detailed below.

Quantitative Data of Grosvenorine Metabolites

While the qualitative identification of grosvenorine metabolites is well-established, comprehensive quantitative data on their formation rates and concentrations in biological matrices remain limited in publicly available literature. The table below is structured to be populated with such data as it becomes available through further research.

| Metabolite | Parent Compound | Biological Matrix | Method of Quantification | Concentration/Formation Rate | Reference |

| Kaempferitrin | Grosvenorine | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |

| Afzelin | Grosvenorine/Kaempferitrin | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |

| α-Rhamnoisorobin | Grosvenorine/Kaempferitrin | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |

| Kaempferol | Grosvenorine/Metabolites | In vitro fecal fermentation | HPLC-UV/MS | Data not available |

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the identification and structural elucidation of grosvenorine metabolites.

In Vitro Metabolism of Grosvenorine with Human Intestinal Flora

This protocol describes the simulation of grosvenorine metabolism in the human gut.

1. Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.

-

Immediately suspend the feces in an anaerobic, sterile phosphate-buffered saline (PBS) solution (pH 7.2) to a final concentration of 10% (w/v).

-

Homogenize the suspension and filter through four layers of sterile gauze to remove large particulate matter.

2. Incubation:

-

Prepare a basal medium containing peptone, yeast extract, and other essential nutrients for bacterial growth under anaerobic conditions.

-

Add a solution of grosvenorine (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent being non-inhibitory to bacterial growth, typically <0.5%) to the fecal slurry in the basal medium.

-

Incubate the mixture under strictly anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).

3. Sample Processing:

-

At each time point, withdraw an aliquot of the incubation mixture.

-

Stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Centrifuge the samples to precipitate proteins and bacterial cells.

-

Collect the supernatant for analysis.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Isolation

1. Analytical HPLC for Metabolite Profiling:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) or UV detector is used, with monitoring at wavelengths relevant for flavonoids (e.g., 265 nm and 350 nm). A Mass Spectrometry (MS) detector can be coupled for mass identification.

2. Semi-preparative HPLC for Metabolite Isolation:

-

The principles are similar to analytical HPLC, but a larger column (e.g., 10 x 250 mm, 5 µm) and a higher flow rate are used to handle larger sample volumes and isolate sufficient quantities of each metabolite for structural analysis.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Isolated metabolites are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) for NMR analysis. A combination of 1D and 2D NMR experiments is performed to elucidate the chemical structure.

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Grosvenorine

The metabolic conversion of grosvenorine to its aglycone, kaempferol, is a stepwise process of deglycosylation. The following diagram illustrates this pathway.

Caption: Metabolic pathway of grosvenorine deglycosylation by intestinal microbiota.

Experimental Workflow for Metabolite Identification

The logical flow from sample preparation to structural elucidation is depicted in the following diagram.

Caption: Workflow for the identification of grosvenorine metabolites.

References

In Vitro Bioactivity of Grosvenorine: A Technical Guide

Grosvenorine, a primary flavonoid compound isolated from the medicinal plant Siraitia grosvenorii (Monk Fruit), has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of Grosvenorine, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Anti-inflammatory Activity

Grosvenorine and its metabolites have demonstrated notable anti-inflammatory effects in vitro.[1][3] These properties are primarily attributed to the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW264.7 Macrophages | S. grosvenorii residual extract (SGRE) | 200 - 400 µg/mL | Dose-dependent decrease in nitric oxide (NO) production and suppression of PGE2 production. | [4] |

| MH-S Macrophages | Kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF) | Not specified | Significant dose-dependent reduction in TNF-α, IL-1β, IL-6, and IL-10 levels. | [3] |

| SW1353 Chondrocytes | S. grosvenorii residue extract (NHGRE) | Not specified | Reduction in the expression of inflammatory cytokines IL-6 and TNF-α. | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effect of Grosvenorine by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of Grosvenorine for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-treated control group.

Signaling Pathways in Anti-inflammatory Action

Grosvenorine exerts its anti-inflammatory effects by modulating key signaling pathways, including the TLR4/NF-κB/MyD88 and Nrf2/HO-1 pathways.[3][6]

Caption: Inhibition of the TLR4/NF-κB pathway by Grosvenorine.

Caption: Activation of the Nrf2/HO-1 pathway by Grosvenorine.

Antioxidant Activity

Grosvenorine and its metabolites are effective antioxidants, capable of scavenging various reactive oxygen species (ROS).[1][7] This activity is crucial for protecting cells from oxidative damage, a key factor in numerous pathologies.

Quantitative Data: Antioxidant Effects

| Assay | Compound | EC50 / Effect | Reference |

| DPPH radical scavenging | S. grosvenorii polysaccharide (SGP) | Promising scavenging properties | [2][8] |

| Superoxide anion (O2-) scavenging | 11-oxo-mogroside V | EC50 = 4.79 µg/ml | [9][10] |

| Hydrogen peroxide (H2O2) scavenging | 11-oxo-mogroside V | EC50 = 16.52 µg/ml | [9][10] |

| Hydroxyl radical (OH) scavenging | Mogroside V | EC50 = 48.44 µg/ml | [9][10] |

| OH-induced DNA damage inhibition | 11-oxo-mogroside V | EC50 = 3.09 µg/ml | [9][10] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Grosvenorine using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of Grosvenorine in methanol. Ascorbic acid is used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Grosvenorine concentration (or control).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Anticancer Activity

Emerging evidence suggests that compounds from Siraitia grosvenorii possess anticancer properties.[12][13] These effects are mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| T24 (bladder), PC-3 (prostate), MDA-MB231 (breast), A549 (lung), HepG2 (liver) | Monk fruit extract (LLE) | ≥2 µg/ml | Significant reduction in cell viability | [12][13] |

| T24, PC-3, MDA-MB231, A549, HepG2 | Mogrosides (MOG) | ≥1.5 mg/ml | Significant reduction in cell viability, induction of G1 cell cycle arrest and apoptosis | [12][13] |

| HepG2, MDA-MB-231, A549 | Sulfated polysaccharide from S. grosvenorii (S-SGP) | 0-400 µg/mL | Dose-dependent growth inhibition | [11] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of Grosvenorine on cancer cells.[14]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[11]

-

Treatment: Treat the cells with various concentrations of Grosvenorine for 48-72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow: Anticancer Screening

Caption: Workflow for in vitro anticancer screening of Grosvenorine.

Neuroprotective Effects

While direct studies on Grosvenorine are limited, its metabolites and other compounds from S. grosvenorii have shown promise in protecting neuronal cells from damage.[1][17]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y cells

Objective: To evaluate the neuroprotective effect of Grosvenorine against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of Grosvenorine for 24 hours.[18][19]

-

Induction of Neurotoxicity: Expose the cells to MPP+ (a neurotoxin) for another 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.[20]

-

Permeabilize with 0.1% Triton X-100.[20]

-

Block with 10% horse serum.[20]

-

Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin) or markers of apoptosis (e.g., cleaved caspase-3).

-

Incubate with fluorescently labeled secondary antibodies.[20]

-

Visualize using a fluorescence microscope.

-

Putative Neuroprotective Mechanisms

The neuroprotective effects of compounds from S. grosvenorii are thought to be mediated by their antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation, key drivers of neurodegenerative diseases.[17][18]

Conclusion

Grosvenorine, a key flavonoid from Siraitia grosvenorii, demonstrates a wide range of promising in vitro bioactivities, including anti-inflammatory, antioxidant, anticancer, and potential neuroprotective effects. The experimental protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities and validating these findings in in vivo models to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Gastrointestinal Tract Metabolism and Pharmacological Activities of Grosvenorine, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii PMID: 26567944 | MCE [medchemexpress.cn]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]

- 11. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scivisionpub.com [scivisionpub.com]

- 13. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sites.uclouvain.be [sites.uclouvain.be]

Preliminary Toxicological Assessment of Grosvenorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of Grosvenorine based on currently available public information. The data on isolated Grosvenorine is limited, and much of the toxicological assessment of Siraitia grosvenorii has been conducted on its fruit extracts or mogrosides. Therefore, the information presented herein should be interpreted with caution and is intended for informational purposes for research and drug development professionals. Further comprehensive studies on purified Grosvenorine are required for a complete toxicological profile.

Introduction

Grosvenorine is the principal flavonoid glycoside found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey, a plant renowned for its intensely sweet compounds known as mogrosides. While the pharmacological properties of S. grosvenorii extracts are increasingly being explored for their antioxidant, anti-inflammatory, and other health benefits, a detailed toxicological profile of its specific constituents, such as Grosvenorine, is not yet well-established.[1][2] This technical guide aims to synthesize the available toxicological data for Grosvenorine and related S. grosvenorii extracts to provide a preliminary assessment for researchers and drug development professionals.

Quantitative Toxicological Data

The publicly available quantitative toxicological data specifically for isolated Grosvenorine is sparse. Most studies have focused on the extracts of S. grosvenorii. The following tables summarize the available data.

Table 1: Acute Toxicity Data for Grosvenorine and Siraitia grosvenorii Extracts

| Test Substance | Animal Model | Route of Administration | Dose | Observation Period | Results | Reference |

| Grosvenorine | Rat | Oral | 250 and 500 mg/kg | Not Specified | No noticeable toxic signs observed. | Inferred from a study on gastroprotective effects |

| Aqueous extract of S. grosvenorii | Kunming mice | Gavage | 120 g/kg (dried fruit equivalent) | Not Specified | Transient reduction in water and food intake, no lasting health issues. | |

| S. grosvenorii extract (>80% mogrosides) | Kunming mice | Gavage | Up to 24 g/kg | 7 days | No behavioral abnormalities, no changes in body weight, no mortality. | [3] |

Table 2: Genotoxicity Data for Siraitia grosvenorii Extracts

| Test Substance | Test System | Dose | Observation | Result | Reference |

| S. grosvenorii extract (>80% mogrosides) | Male Kunming mice (in vivo) | ≥5 g/kg | Bone marrow micronucleus frequency | Modest increase in micronucleus frequency. | [4] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on Grosvenorine are not available in the public domain. However, based on the types of studies mentioned for S. grosvenorii extracts, generalized protocols following OECD guidelines are presented below.

Acute Oral Toxicity Study (Generalized Protocol based on OECD 423)

This protocol outlines a general procedure for assessing the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1-2 mL/100g body weight.

-

Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.

In Vivo Mammalian Erythrocyte Micronucleus Test (Generalized Protocol based on OECD 474)

This protocol describes a general method for evaluating the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Young adult rodents (e.g., mice or rats) are used.

-

Dose Administration: The test substance is administered, typically via a route relevant to human exposure (e.g., oral gavage), usually on two or more occasions 24 hours apart.

-

Dose Levels: At least three dose levels, including a negative and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

-

Sample Collection: Bone marrow is typically sampled once at an appropriate time after the last administration (e.g., 24 hours).

-

Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 immature erythrocytes per animal are analyzed for the presence of micronuclei.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group indicates a positive result.

Visualizations

Experimental Workflow for an Acute Oral Toxicity Study

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Grosvenorine from Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield extraction and purification of Grosvenorine, a principal flavonoid glycoside found in Monk Fruit (Siraitia grosvenorii). The protocols outlined below are based on established methods for flavonoid extraction from plant materials, adapted for the specific recovery of Grosvenorine.

Introduction

Grosvenorine is a significant flavonoid glycoside present in Monk Fruit, particularly abundant in the peel.[1] As a kaempferol glycoside, it exhibits various potential pharmacological activities, making its efficient extraction and purification crucial for research and drug development. This application note details optimized protocols for solvent-based, ultrasound-assisted, and microwave-assisted extraction methods, followed by a comprehensive purification strategy.

Comparative Data of Extraction Methods for Total Flavonoids

While specific yield data for Grosvenorine is limited in publicly available literature, the following table summarizes the yields of total flavonoids from Monk Fruit using various extraction techniques. These values provide a strong indication of the potential efficacy of each method for Grosvenorine extraction.

| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Other Conditions | Total Flavonoid Yield (%) | Reference |

| Solvent Reflux Extraction | 88% Ethanol | 1:27 | 80 | 118 min | - | 0.56 | [2] |

| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 1:35 | - | 25 min | 650 W | 1.72 | [2] |

| Ultrasound-Assisted Extraction (UAE) | - | 1:34.75 | 50.65 | 29.2 min | - | 2.25 | [3] |

Experimental Protocols

Preparation of Monk Fruit Material

-

Sourcing: Obtain fresh or dried Monk Fruit (Siraitia grosvenorii). For optimal Grosvenorine yield, it is recommended to separate the peel from the pulp and seeds, as Grosvenorine concentration is highest in the peel.

-

Drying: If using fresh fruit, wash the peels thoroughly and dry them in a hot air oven at 60°C until a constant weight is achieved.

-

Grinding: Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.

High-Yield Extraction Protocols

The following protocols are optimized for the extraction of total flavonoids and are expected to yield a high concentration of Grosvenorine.

This method is recommended for achieving the highest yield of flavonoids based on comparative studies.[3]

-

Sample Preparation: Weigh 10 g of powdered monk fruit peel and place it in a 500 mL Erlenmeyer flask.

-

Solvent Addition: Add 347.5 mL of aqueous ethanol to achieve a solid-to-liquid ratio of 1:34.75 (g/mL). Based on general flavonoid extraction principles, an ethanol concentration of 60-70% is recommended as a starting point for optimization.

-

Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Set the temperature to 50.65°C and sonicate for 29.2 minutes.[3]

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

MAE offers a rapid extraction with high efficiency.[2]

-

Sample Preparation: Place 10 g of powdered monk fruit peel into a microwave-safe extraction vessel.

-

Solvent Addition: Add 350 mL of 50% aqueous ethanol (1:35 g/mL).[2]

-

Microwave Irradiation: Place the vessel in a microwave extractor and apply 650 W of power for 25 minutes.[2]

-

Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.

A conventional and effective method for flavonoid extraction.

-

Sample Preparation: Place 10 g of powdered monk fruit peel in a round-bottom flask.

-

Solvent Addition: Add 270 mL of 88% aqueous ethanol (1:27 g/mL).[2]

-

Reflux: Connect the flask to a reflux condenser and heat the mixture to 80°C in a water bath for 118 minutes.[2]

-

Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.

Purification of Grosvenorine

A multi-step purification process is recommended to isolate Grosvenorine from the crude extract.

This step is effective for the initial enrichment of total flavonoids.

-

Resin Preparation: Pre-treat AB-8 type macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the eluate is clear.

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to approximately 4.0. Load the solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).

-

Washing: Wash the column with 10 BV of deionized water to remove sugars and other polar impurities.

-

Elution: Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 60%, 90%) at a flow rate of 2 BV/h. Collect fractions and monitor for the presence of Grosvenorine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in Grosvenorine are typically eluted with 60% ethanol.[4]

-

Concentration: Combine the Grosvenorine-rich fractions and concentrate them using a rotary evaporator.

For obtaining high-purity Grosvenorine.

-

Column: Use a C18 semi-preparative or preparative HPLC column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of flavonoid glycosides. The specific gradient should be optimized based on analytical HPLC results.

-

Sample Injection: Dissolve the enriched flavonoid fraction from the macroporous resin step in the initial mobile phase and inject it into the Prep-HPLC system.

-

Fraction Collection: Collect the peak corresponding to Grosvenorine based on its retention time, which can be predetermined by analytical HPLC of the crude extract and comparison with a Grosvenorine standard.

-

Lyophilization: Lyophilize the collected fraction to obtain pure Grosvenorine powder.

Visualization of Workflows and Pathways

Experimental Workflow for Grosvenorine Extraction and Purification